molecular formula C22H26ClFN4O4S2 B6507102 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride CAS No. 1216474-74-6

4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride

Cat. No.: B6507102
CAS No.: 1216474-74-6
M. Wt: 529.1 g/mol
InChI Key: FNDCSGPLJCPLKY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClFN4O4S2 and its molecular weight is 529.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.1068035 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a detailed overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H26ClFN4O4S2
  • Molecular Weight : 529.1 g/mol
  • CAS Number : 1216474-74-6

Target Enzymes and Pathways

The benzothiazole derivatives, including the compound , are known to interact with various biological targets. Notably, they have been reported to inhibit several key enzymes and receptors:

Enzyme/Receptor Function
DihydroorotaseInvolved in pyrimidine biosynthesis
DNA gyraseEssential for DNA replication
Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB)Key enzyme in bacterial cell wall synthesis
Peptide deformylaseInvolved in protein synthesis
Aldose reductasePlays a role in glucose metabolism
Dihydrofolate reductaseCritical for DNA synthesis
Enoyl acyl carrier protein reductaseImportant in fatty acid biosynthesis
Dialkylglycine decarboxylaseInvolved in amino acid metabolism
Dehydrosqualene synthaseKey enzyme in sterol biosynthesis
Dihydropteroate synthaseInvolved in folate synthesis

These interactions can disrupt critical biochemical pathways, leading to potential therapeutic effects against various diseases.

Anticancer Potential

Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

In vitro studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Benzothiazole derivatives are frequently associated with antibacterial and antifungal activities. For example:

  • In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
  • The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the micromolar range, demonstrating significant anticancer activity .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL, indicating strong antibacterial properties .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that benzothiazole derivatives could inhibit dihydrofolate reductase effectively, leading to decreased folate levels necessary for DNA synthesis in rapidly dividing cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide exhibit significant anticancer properties. The benzothiazole derivatives are known to inhibit specific enzymes and pathways involved in cancer progression. For instance, studies have shown that these compounds can target receptors associated with tumor growth, leading to potential therapeutic applications in oncology.

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for developing new antimicrobial agents.

Electrolyte Development for Lithium Batteries

Recent advancements have explored the use of this compound in the development of a novel electrolyte for lithium-metal batteries. The full fluorosulfonyl (FFS) electrolyte derived from this compound has demonstrated excellent initial coulombic efficiency and reversibility in lithium-metal anodes, indicating its potential application in energy storage technologies.

Enzyme Inhibition Studies

The compound has been utilized in research focusing on enzyme inhibition, particularly targeting acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and inhibitors derived from similar structures have been investigated for treating neurodegenerative diseases like Alzheimer's.

Summary of Experimental Findings

Application AreaMethodology/ProcedureKey Findings/Outcomes
Anticancer ActivityIn vitro assays on cancer cell linesSignificant inhibition of cell proliferation observed
Antimicrobial ActivityTesting against various bacterial strainsEffective against multiple strains with low MIC values
Electrolyte DevelopmentSynthesis of FFS electrolyte from the compoundHigh initial coulombic efficiency (up to 99% after 10 cycles)
Enzyme InhibitionAssays measuring AChE activityPotential development of new AChE inhibitors

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S2.ClH/c1-25(2)33(29,30)18-6-3-16(4-7-18)21(28)27(10-9-26-11-13-31-14-12-26)22-24-19-8-5-17(23)15-20(19)32-22;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDCSGPLJCPLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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